molecular formula C29H48O4 B15288824 3,4-Secocholest-5-ene-3,4-dioic Acid Dimethyl Ester

3,4-Secocholest-5-ene-3,4-dioic Acid Dimethyl Ester

Cat. No.: B15288824
M. Wt: 460.7 g/mol
InChI Key: YNHMQEIJIVUCEG-ZQYHRVEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 3,4-Secocholest-5-ene-3,4-dioic Acid Dimethyl Ester typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to achieve the desired product.

Chemical Reactions Analysis

3,4-Secocholest-5-ene-3,4-dioic Acid Dimethyl Ester undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3,4-Secocholest-5-ene-3,4-dioic Acid Dimethyl Ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-Secocholest-5-ene-3,4-dioic Acid Dimethyl Ester involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific derivative and its intended application.

Comparison with Similar Compounds

3,4-Secocholest-5-ene-3,4-dioic Acid Dimethyl Ester can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and the functional groups it possesses, which make it a valuable intermediate in the synthesis of various derivatives.

Properties

Molecular Formula

C29H48O4

Molecular Weight

460.7 g/mol

IUPAC Name

methyl (3aR,6R)-6-(3-methoxy-3-oxopropyl)-3a,6-dimethyl-3-[(2R)-6-methylheptan-2-yl]-2,3,4,5,5a,9,9a,9b-octahydro-1H-cyclopenta[a]naphthalene-7-carboxylate

InChI

InChI=1S/C29H48O4/c1-19(2)9-8-10-20(3)22-13-14-23-21-11-12-25(27(31)33-7)29(5,18-16-26(30)32-6)24(21)15-17-28(22,23)4/h12,19-24H,8-11,13-18H2,1-7H3/t20-,21?,22?,23?,24?,28-,29-/m1/s1

InChI Key

YNHMQEIJIVUCEG-ZQYHRVEOSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)C1CCC2[C@@]1(CCC3C2CC=C([C@]3(C)CCC(=O)OC)C(=O)OC)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C(C3(C)CCC(=O)OC)C(=O)OC)C

Origin of Product

United States

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